Decyl(sulfophenoxy)benzenesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70191-75-2 |
|---|---|
Molecular Formula |
C22H30O7S2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-decyl-4-(4-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C22H30O7S2/c1-2-3-4-5-6-7-8-9-10-18-17-20(13-16-22(18)31(26,27)28)29-19-11-14-21(15-12-19)30(23,24)25/h11-17H,2-10H2,1H3,(H,23,24,25)(H,26,27,28) |
InChI Key |
LRXQINFTWSEICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Decyl Sulfophenoxy Benzenesulfonic Acid and Its Derivatives
Laboratory-Scale Synthetic Routes
The laboratory preparation of decyl(sulfophenoxy)benzenesulfonic acid is typically achieved through two sequential reaction types: alkylation and sulfonation. The initial step involves the formation of an alkylated diphenyl ether intermediate, which is then sulfonated to yield the final product.
Alkylation Processes in Phenolic Systems
The foundational step in the synthesis is the alkylation of a phenolic compound, most commonly diphenyl ether, to introduce the C10 hydrophobe. This is typically accomplished via a Friedel-Crafts alkylation reaction. wikipedia.org The reaction involves an electrophilic attack on the electron-rich aromatic rings of the diphenyl ether by an alkylating agent. The primary goal is to produce a monoalkylated diphenyl oxide, as this is the direct precursor to the target surfactant. google.com
An alternative route involves the Williamson ether synthesis, where phenol (B47542) is reacted with decyl bromide in the presence of a base to form decylphenoxybenzene, which then undergoes sulfonation.
The choice and ratio of reactants are critical for maximizing the yield of the desired monoalkylated product and minimizing side reactions such as polyalkylation or isomerization.
The primary reactants are a phenolic substrate and an alkylating agent.
Phenolic Substrate: Diphenyl ether is a common starting material. wikipedia.org Alternatively, phenol can be used, which is first alkylated to form decylphenoxybenzene.
Alkylating Agent: The decyl group can be introduced using various agents, including 1-decene (B1663960) (an alpha-olefin) or decyl bromide (an alkyl halide). google.com
Optimizing the molar ratio of the reactants is crucial. For the alkylation of phenol with decyl bromide, a slight excess of the alkylating agent is often employed to ensure the complete conversion of the phenol. A molar ratio of 1:1.2 (phenol to decyl bromide) has been shown to achieve high yields. In the case of alkylating diphenyl ether with an olefin, the molar ratio of the alkylating agent to diphenyl ether can range from 0.5:1.0 to 10.0:1.0, though ratios closer to 1:1 are often preferred to favor monoalkylation. google.com
| Phenolic Substrate | Alkylating Agent | Typical Molar Ratio (Phenolic:Alkylating) | Primary Product | Reference |
|---|---|---|---|---|
| Phenol | Decyl bromide | 1:1.2 | Decylphenoxybenzene | |
| Diphenyl ether | 1-Decene (α-olefin) | 1:0.5 to 1:10.0 | Decyl diphenyl ether | google.com |
| Diphenyl ether | Alkyl halide | 1:0.5 to 1:1.5 | Decyl diphenyl ether | google.com |
The conditions under which alkylation is performed significantly influence the reaction's efficiency and selectivity. Key parameters include temperature, catalyst, and solvent.
Temperature: Reaction temperatures are carefully controlled to balance reaction rate with selectivity. For the alkylation of diphenyl ether with olefins, temperatures can range from ambient up to 350°C, with a more typical range being 95°C to 125°C. google.comgoogle.com When using phenol and decyl bromide, the reaction is often conducted under reflux conditions, typically between 80°C and 100°C.
Catalyst: A catalyst is generally required to facilitate the Friedel-Crafts reaction. Acidic catalysts are common, with choices including:
Zeolite Catalysts: These are favored for their ability to selectively produce monoalkylated products. google.com
Aluminum Chloride (AlCl₃): A traditional Lewis acid catalyst used in Friedel-Crafts reactions. google.com
Base (e.g., Sodium Hydroxide): Used in the Williamson ether synthesis variation.
Solvent: The choice of solvent can affect reactant solubility and reaction pathways. In many industrial applications, the reaction may be run without a solvent. However, in laboratory settings, solvents are common. For the reaction of phenol with decyl bromide, a polar aprotic solvent such as dimethylformamide (DMF) is effective.
Several strategies can be employed to enhance the yield of the desired decyl diphenyl ether. One common method is the dropwise addition of the alkylating agent to the heated mixture of the phenolic substrate and catalyst. google.com This technique helps to maintain a low instantaneous concentration of the alkylating agent, which can prevent polymerization side reactions. google.com
Using specific catalysts, such as zeolites, is a key strategy for improving the selectivity towards monoalkylation, thereby increasing the yield of the desired precursor to over 98%. google.com For the phenol alkylation route, using a slight excess of the decyl bromide ensures that the phenol is fully consumed, pushing the reaction equilibrium towards the product and achieving yields greater than 85%. Post-reaction purification steps, such as distillation, are used to remove unreacted starting materials and byproducts, isolating the high-purity alkylated intermediate. google.com
Sulfonation Reactions
Following successful alkylation, the decyl diphenyl ether intermediate undergoes sulfonation to introduce two sulfonic acid (-SO₃H) groups onto the aromatic rings. This step imparts the anionic, hydrophilic character to the molecule. The reaction is an electrophilic aromatic substitution, where the sulfonating agent acts as the electrophile. acs.org
The goal is to introduce an average of two sulfonate groups per molecule of the alkylated diphenyl ether. google.com The reaction must be carefully controlled to prevent unwanted side reactions, such as the formation of sulfones, which can act as impurities.
Sulfur Trioxide (SO₃): This is a highly reactive and effective sulfonating agent. It is often used in a gaseous form, bubbled through a solution of the alkylated intermediate dissolved in a suitable solvent. The reaction with sulfur trioxide is rapid and can achieve high conversion rates (90-95%) in a relatively short time (around 2 hours). To manage the highly exothermic nature of the reaction, it is typically carried out at low temperatures (0-5°C) in an inert solvent like dichloromethane (B109758) (DCM).
Chlorosulfonic Acid (ClSO₃H): This agent is a liquid and can be easier to handle in a laboratory setting compared to gaseous sulfur trioxide. However, it is generally less reactive, requiring longer reaction times (4-6 hours) to achieve comparable conversion rates. The reaction is typically performed in a chlorinated solvent, with temperatures maintained between 20°C and 60°C. google.com
Fuming Sulfuric Acid (Oleum): This is another viable sulfonating agent, which is a solution of sulfur trioxide in sulfuric acid.
| Sulfonating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Sulfur Trioxide (SO₃) | 0-5°C in Dichloromethane (DCM) | High reactivity, high conversion (90-95%), fast reaction time (2 hrs) | Highly exothermic, requires careful temperature control, can be difficult to handle (gas) | |
| Chlorosulfonic Acid (ClSO₃H) | 20-60°C in a polychlorinated hydrocarbon solvent | Easier to handle (liquid) | Longer reaction times (4-6 hrs), less reactive than SO₃ | google.com |
| Fuming Sulfuric Acid (Oleum) | ~35°C | Readily available | Can lead to sulfone byproducts |
Upon completion of the sulfonation, the resulting this compound is typically neutralized with an alkali, such as sodium hydroxide (B78521), to form the corresponding salt, which is the commercially utilized form of the surfactant. google.com
Positional Selectivity and Isomer Formation
In the electrophilic aromatic substitution reaction for the sulfonation of decylphenoxybenzene, the positions at which the sulfonic acid groups attach to the aromatic rings are influenced by the directing effects of the existing substituents: the decyl group and the phenoxy group. The phenoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to the ether linkage. youtube.comorganicchemistrytutor.com This is due to the oxygen atom's ability to donate electron density into the aromatic ring through resonance, which stabilizes the intermediate carbocation (the sigma complex) formed during the substitution at these positions. youtube.comorganicchemistrytutor.com
The decyl group, being an alkyl group, is also an ortho, para-director, albeit a weakly activating one. reddit.com It exerts its directing effect through an inductive effect, donating electron density to the ring and stabilizing the intermediates for ortho and para substitution. reddit.com
Given that both substituents direct to the ortho and para positions, the sulfonation of decylphenoxybenzene will result in a mixture of isomers. The sulfonic acid groups will add at the available ortho and para positions on both aromatic rings. The exact ratio of these isomers can be influenced by steric hindrance. The bulky decyl group may hinder substitution at the adjacent ortho position, potentially favoring substitution at the para position and the ortho and para positions of the other ring.
Reaction Kinetics and Temperature Control
The sulfonation of aromatic compounds is a notably exothermic reaction, and careful temperature control is crucial for managing the reaction rate and ensuring product quality. phxequip.comtandfonline.com Increasing the temperature generally increases the reaction rate, but it can also lead to undesirable side reactions and a decrease in selectivity, potentially affecting the color and purity of the final product. numberanalytics.com For the sulfonation of decylphenoxybenzene with sulfur trioxide, the reaction is often conducted at low temperatures, between 0 and 5°C, to control this exothermicity.
The kinetics of sulfonation reactions can be complex. Studies on similar aromatic compounds have shown that the reaction rate can be influenced by factors such as the concentration of the sulfonating agent and the substrate. numberanalytics.com The sulfonation of benzene (B151609), for example, is a reversible reaction. wikipedia.orglibretexts.org While sulfonation occurs in concentrated acidic conditions, the reverse reaction, desulfonation, can happen in the presence of hot aqueous acid. wikipedia.orglibretexts.org
In some cases, the distribution of isomers can be influenced by temperature, reflecting a shift between kinetic and thermodynamic control. For instance, the sulfonation of toluene (B28343) at room temperature yields a mixture of ortho- and para-toluenesulfonic acid (the kinetically controlled products), while at higher temperatures, the more thermodynamically stable meta-toluenesulfonic acid is the major product. stackexchange.com This suggests that at lower temperatures, the products formed are those that are formed the fastest, while at higher temperatures, there is enough energy to allow for the formation of the most stable product, even if its formation is slower.
Neutralization and Salt Formation
Following the sulfonation of decylphenoxybenzene, the resulting sulfonic acid is neutralized to form a salt, which is the active surfactant form of the compound. This is a critical step that converts the sulfonic acid groups into their more water-soluble sulfonate salts. The neutralization is typically carried out by adding a base, with sodium hydroxide (NaOH) being commonly used to produce the disodium (B8443419) salt.
Counterion Effects on Product Characteristics
The choice of counterion in the neutralization step can have a significant impact on the physicochemical properties of the final sulfonate salt. researchgate.net For anionic surfactants like this compound salts, the properties of the salt are highly dependent on the nature of the counterion. aston.ac.uk
Studies on similar surfactants, such as linear alkylbenzene sulfonates (LAS), have shown that the hydrated radius of the counterion can influence properties like solubility, viscosity, surface tension, and the critical micelle concentration (CMC). researchgate.net For inorganic counterions, a smaller ionic size can lead to a lower CMC and a smaller area per surfactant molecule at the air-water interface. researchgate.net This is because smaller counterions can interact more closely with the sulfonate headgroups, reducing electrostatic repulsion between them. researchgate.net
In the case of organic counterions, such as monoethanolamine (MEA) and diethanolamine (B148213) (DEA), the hydrophobicity of the counterion can also play a significant role in the micellization behavior of the surfactant. researchgate.net The nature of hydrogen bonding between the ions can also have a major impact on the solubility of the resulting salt. aston.ac.uk
Table 1: Influence of Counterion on Surfactant Properties
| Counterion Property | Effect on Surfactant Characteristics |
| Hydrated Ionic Radius (Inorganic) | Influences solubility, viscosity, surface tension, and CMC. Smaller radii can lead to lower CMC. researchgate.net |
| Hydrophobicity (Organic) | Predominantly affects micellization behavior. researchgate.net |
| Hydrogen Bonding Capacity | Has a major impact on the solubility of the final salt. aston.ac.uk |
| Size and Compactness | Small, compact counterions can lead to crystalline salts with high melting points. aston.ac.uk |
pH Control and Salt Purity
Precise pH control during neutralization is essential for ensuring complete conversion to the salt form and for the purity of the final product. For the disodium salt of this compound, the pH is typically maintained in the range of 7–8. This ensures that the sulfonic acid groups are fully neutralized.
After neutralization, the crude salt may precipitate out of the solution, particularly upon cooling, and can then be isolated. Purification techniques such as recrystallization are often employed to enhance the purity of the product. For instance, recrystallization from an ethanol-water mixture can be used to remove impurities like unreacted starting materials and inorganic byproducts such as sodium sulfate (B86663), leading to a product with high purity. In industrial settings, after neutralization, a special cooler is often used to manage the heat generated from the reaction. phxequip.com Further adjustments to pH and color may also be made. phxequip.com
Industrial-Scale Production Considerations
The industrial-scale production of this compound and its salts prioritizes efficiency, scalability, and cost-effectiveness. This often involves the use of continuous-flow reactors and automated systems for neutralization.
Continuous-Flow Synthesis Protocols
Continuous-flow synthesis offers several advantages for the industrial production of surfactants like this compound. These systems allow for better control over reaction parameters, improved heat management, and higher throughput compared to batch processes. asiachmical.commdpi.com
In a typical continuous sulfonation process, the organic feedstock, in this case, decylphenoxybenzene, is fed into a reactor along with the sulfonating agent, often gaseous sulfur trioxide. chemithon.com Falling film reactors (FFRs) are commonly used in industrial SO₃ sulfonation. asiachmical.com In an FFR, the organic material forms a thin film on the walls of vertical tubes, providing a large surface area for reaction with a countercurrent flow of SO₃ gas. asiachmical.com This design allows for efficient heat transfer, with heat transfer coefficients reaching up to 2000 W/(m²·K), which is crucial for dissipating the heat from the exothermic sulfonation reaction. asiachmical.com
The reaction temperature in these continuous reactors is carefully controlled, for instance, between 40–60°C, using a circulating coolant. Residence times are relatively short, often in the range of 15 to 25 seconds, to achieve high conversion rates, which can exceed 96%. asiachmical.com In-line monitoring techniques, such as infrared spectroscopy, can be used to track the progress of the reaction in real-time.
Following the sulfonation reaction, the resulting sulfonic acid is immediately neutralized in a continuous manner, for example, in a countercurrent mixer with a sodium hydroxide solution. The resulting salt slurry can then be dried, often using a spray-dryer, to obtain a final product in powder form. The entire continuous process, from raw material feeding to the final product, can achieve high industrial yields and significant throughput capacities.
Table 2: Comparison of Batch vs. Continuous Sulfonation
| Feature | Batch Process | Continuous-Flow Process |
| Reactor Type | Jacketed reactor tandfonline.com | Falling film reactor, multi-tube reactor asiachmical.comchemithon.com |
| Heat Management | More challenging to control large exotherms numberanalytics.com | Efficient heat dissipation due to high surface-to-volume ratio asiachmical.com |
| Reaction Time | Longer, can be several hours | Shorter, often in seconds to minutes asiachmical.com |
| Throughput | Lower | Higher, suitable for large-scale production |
| Process Control | Manual or semi-automated | Often highly automated with real-time monitoring |
| Product Consistency | Can have batch-to-batch variability | Generally higher consistency asiachmical.com |
Scalability and Process Optimization
The industrial-scale synthesis of this compound requires robust and optimized processes to ensure high yield and purity. A common synthetic route involves the alkylation of a phenolic compound to form a decylphenoxybenzene intermediate, which is then sulfonated.
Process optimization hinges on the precise control of key reaction parameters, including temperature, stoichiometry, and reaction time. For instance, the initial alkylation of phenol with decyl bromide is typically conducted under reflux conditions at 80–100°C for 6–8 hours to achieve yields exceeding 85%. A subsequent sulfonation step can be performed using sulfur trioxide (SO₃) or chlorosulfonic acid.
For large-scale production, a continuous sulfonation process offers significant advantages. This involves feeding the decylphenoxybenzene intermediate and gaseous sulfur trioxide into a jacketed tubular reactor maintained at 40–60°C. Another scalable approach utilizes a multi-step batch process in dedicated reactors. This method begins with an etherification reaction between a halogeno-benzene and an alkylphenol at 80-180°C to produce the phenoxy benzene intermediate. google.com Following this, excess halogeno-benzene is removed via distillation or rectification before the intermediate is transferred to a sulfonation reactor. google.com The sulfonation is carried out with a sulfonating agent in an inert organic solvent at temperatures between 0-80°C for 1-5 hours. google.com Post-reaction, the spent acid layer is removed, and the solvent is distilled off under pressure at 20-100°C to isolate the final acid product. google.com
Below is a table summarizing key parameters for scalable synthesis.
| Parameter | Alkylation (Batch) | Etherification (Batch) google.com | Sulfonation (Continuous) | Sulfonation (Batch) google.com |
| Reactants | Phenol, Decyl Bromide | Halogeno-benzene, Alkylphenol | Decylphenoxybenzene, SO₃ | Alkyl phenoxy benzene, Sulfonating Agent |
| Temperature | 80–100°C | 80–180°C | 40–60°C | 0–80°C |
| Solvent | Dimethylformamide (DMF) | None (Excess reactant acts as solvent) | Inert Organic Solvent | Inert Organic Solvent |
| Duration | 6–8 hours | Not specified | Not specified | 1–5 hours |
| Key Feature | Reflux conditions | Distillation to remove excess reactant | Jacketed tubular reactor | Post-reaction removal of spent acid |
Catalytic Approaches and Additive Effects
The synthesis of the diphenyl ether backbone of this compound often employs catalytic systems to facilitate the etherification reaction. In a method involving the reaction of a halogeno-benzene with an alkylphenol, a copper salt is used as a catalyst to promote the formation of the ether linkage. google.com
In conjunction with the catalyst, an acid-binding agent is also utilized during this etherification step. google.com The presence of the acid-binding agent is crucial for neutralizing the hydrohalic acid formed as a byproduct of the condensation reaction, driving the equilibrium towards the desired product. The reaction is typically conducted under a nitrogen atmosphere to prevent oxidation and other side reactions. google.com After the reaction, the catalyst and the resulting halogen salt are removed by filtration. google.com
| Additive | Function | Reaction Stage | Reference |
| Copper Salt | Catalyst | Etherification | google.com |
| Acid-Binding Agent | Neutralizes acid byproduct | Etherification | google.com |
| Nitrogen | Inert atmosphere | Etherification | google.com |
Purification Techniques and Purity Assessment
Achieving high purity is critical for the application of this compound and its salts. A combination of recrystallization and chromatographic methods is employed, coupled with rigorous impurity analysis.
Recrystallization Methodologies
Recrystallization is a primary technique for purifying the crude disodium salt of this compound. A common and effective method involves using a mixed-solvent system. The crude salt is dissolved in a 70:30 ethanol-water mixture and allowed to recrystallize. This process effectively separates the desired product from significant process-related impurities. Unreacted starting materials, such as decylphenoxybenzene, and inorganic byproducts like sodium sulfate (Na₂SO₄), tend to remain in the mother liquor. This single purification step can yield a product with a purity of ≥99%.
| Parameter | Description |
| Compound | This compound disodium salt |
| Solvent System | 70:30 Ethanol-Water Mixture |
| Impurities Removed | Unreacted decylphenoxybenzene, Sodium sulfate |
| Achieved Purity | ≥99% |
Chromatographic Purification Strategies
For applications demanding exceptionally high purity, chromatographic techniques are indispensable.
Ion-Exchange Chromatography : To achieve purity levels greater than 99.5%, strong anion-exchange chromatography is utilized. A resin such as Dowex 1X8 can be used as the stationary phase. The purification involves eluting the column with a sodium chloride (NaCl) gradient, typically ranging from 0.1 M to 1.0 M. This method is highly effective at removing residual anionic byproducts.
Macroporous Adsorbent Resin Chromatography : For related benzenesulfonic acid compounds, purification using macroporous absorbent resins like HP-20 has been demonstrated. google.com This technique involves first eluting with a solvent to remove certain impurities before using a gradient elution to isolate the target compound. google.com
Analytical Chromatography : For purity assessment and quantification, ion-pair chromatography with UV detection is a standard method. For more sensitive trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.
| Technique | Stationary Phase | Eluent/Mobile Phase | Purpose | Achieved Purity |
| Ion-Exchange Chromatography | Strong anion-exchange resin (e.g., Dowex 1X8) | Gradient of NaCl (0.1–1.0 M) | High-purity applications | >99.5% |
| Macroporous Resin Chromatography | Macroporous absorbent resin (e.g., HP-20) google.com | Acidic aqueous solutions, Isopropanol/water gradient google.com | Industrial purification google.com | Not specified |
| Ion-Pair Chromatography | Not specified | Not specified | Quantification | N/A |
| LC-MS/MS | Not specified | Not specified | Trace analysis | N/A |
Impurity Profiling and Control
A critical aspect of process optimization and quality control is the identification and management of impurities. During the synthesis of this compound and its subsequent neutralization to the disodium salt, several impurities can arise.
The most common impurities include unreacted starting materials, specifically decylphenoxybenzene, and inorganic salts formed during neutralization, such as sodium sulfate (Na₂SO₄). The levels of these impurities are carefully monitored to ensure the final product meets specifications. Ion chromatography is a key analytical tool used for the detection and quantification of inorganic byproducts like sodium sulfate. Control of these impurities is achieved primarily through the purification techniques described previously, such as recrystallization, where these compounds are selectively left in the mother liquor.
| Impurity | Source | Control/Removal Method | Analytical Monitoring |
| Unreacted Decylphenoxybenzene | Incomplete alkylation or sulfonation reaction | Recrystallization | Not specified |
| Sodium Sulfate (Na₂SO₄) | Neutralization of excess sulfonating agent/sulfonic acid groups with sodium hydroxide | Recrystallization | Ion Chromatography |
Advanced Analytical Characterization of Decyl Sulfophenoxy Benzenesulfonic Acid
Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with the complexity of Decyl(sulfophenoxy)benzenesulfonic acid, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of the disodium (B8443419) salt of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would display a complex pattern of multiplets due to the protons on the two benzene (B151609) rings. The chemical shifts of these protons are influenced by the presence of the electron-withdrawing sulfonate groups and the ether linkage. The aliphatic decyl chain would give rise to a characteristic triplet for the terminal methyl (CH₃) group at approximately 0.8-0.9 ppm and a series of multiplets for the methylene (B1212753) (CH₂) groups in the range of 1.2-1.6 ppm. The methylene group attached directly to the aromatic ring would appear further downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for the disodium salt of this compound would exhibit a number of signals in both the aliphatic and aromatic regions. The carbons of the decyl chain would resonate in the upfield region (approximately 14-32 ppm). The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with the carbons directly attached to the sulfonate groups and the ether oxygen showing the largest chemical shifts due to deshielding effects.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Disodium Salt Data inferred from general chemical shift knowledge and data for related alkyl-aryl sulfonate compounds.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 7.0 - 8.5 |
| Aliphatic Protons (CH₂) | 1.2 - 1.6 | |
| Terminal Methyl Protons (CH₃) | 0.8 - 0.9 | |
| ¹³C | Aromatic Carbons | 110 - 160 |
| Aliphatic Carbons (CH₂) | 22 - 32 | |
| Terminal Methyl Carbon (CH₃) | ~14 |
Fourier-Transform Infrared Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound disodium salt would be characterized by strong absorption bands corresponding to the sulfonate groups and the aromatic rings.
Key vibrational modes include the asymmetric and symmetric stretching of the S=O bonds in the sulfonate groups, which are typically observed in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The presence of the diphenyl ether linkage would be indicated by a C-O-C stretching vibration, usually around 1240 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl chain would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic C-H bonds and the aliphatic CH₂ and CH₃ groups would be observed in the fingerprint region (below 1500 cm⁻¹).
Table 2: Characteristic FTIR Absorption Bands for this compound Disodium Salt
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | ~1180 |
| Symmetric S=O Stretch | ~1040 | |
| Diphenyl Ether | C-O-C Stretch | ~1240 |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1600-1450 | |
| Aliphatic Chain (Decyl) | C-H Stretch | <3000 |
| CH₂/CH₃ Bend | 1470-1370 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For this compound, various MS techniques provide complementary information.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For the disodium salt of this compound (C₂₂H₂₈Na₂O₇S₂), HRMS would show a molecular ion peak that corresponds to its exact mass. The theoretical molecular weight of the disodium salt is approximately 514.6 g/mol .
Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed information about the connectivity of the molecule.
For this compound, fragmentation would likely occur at several key points. Cleavage of the ether bond could lead to the formation of ions corresponding to the decylphenoxysulfonate and benzenesulfonate (B1194179) moieties. Fragmentation of the decyl chain is also expected, leading to a series of losses of CₙH₂ₙ₊₁ units. The loss of SO₃ is a common fragmentation pathway for sulfonate-containing compounds.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. In ESI-MS, the analyte is ionized directly from solution, typically forming multiply charged ions with minimal fragmentation. For the analysis of anionic surfactants, ESI is often performed in negative ion mode. This would result in the detection of the deprotonated molecule [M-H]⁻ or, in the case of the disodium salt, the [M-2Na+H]⁻ ion. The use of ESI-MS is crucial for the analysis of such surfactants in complex matrices.
Table 3: Summary of Mass Spectrometry Data for this compound and its Disodium Salt
| Technique | Expected Observation | Information Gained |
|---|---|---|
| HRMS | Accurate mass of the molecular ion (e.g., m/z ~514.1072 for C₂₂H₂₈Na₂O₇S₂) | Elemental Composition |
| Tandem MS (MSn) | Fragment ions from cleavage of ether bond, decyl chain, and loss of SO₃ | Structural Connectivity |
| ESI-MS (Negative Mode) | [M-H]⁻ or [M-2Na+H]⁻ ions | Molecular Weight Confirmation |
Chromatographic Separation and Quantification Methods
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For an anionic surfactant like this compound, several chromatographic techniques are particularly powerful.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like sulfonic acids. scitechnol.comscielo.br The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
For this compound and related compounds, reversed-phase HPLC (RP-HPLC) is a common approach. scielo.brnih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. To improve the retention and peak shape of strongly acidic and hydrophilic compounds, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed. helixchrom.com Another strategy is ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enhancing its retention on a reversed-phase column. scielo.br
The development of a robust HPLC method involves optimizing several parameters, including the column type, mobile phase composition (e.g., pH, organic modifier content, buffer concentration), and detector settings. nih.govhelixchrom.com UV detection is frequently used, with the wavelength selected based on the analyte's absorption maxima. scielo.brnih.govnih.gov
Table 1: Illustrative HPLC Parameters for Aromatic Sulfonic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or similar C18/C8 column | scielo.brnih.gov |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., triethylamine (B128534) adjusted to pH 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile). | nih.gov |
| Flow Rate | Typically 1.0 mL/min | nih.gov |
| Detection | UV Spectrophotometry at 220-237 nm | nih.govthermofisher.com |
| Column Temperature | Often maintained at a constant temperature, e.g., 35 °C, to ensure reproducibility. | scielo.br |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, allowing for the identification and quantification of volatile and thermally stable compounds. researchgate.netresearchgate.net However, sulfonic acids like this compound are non-volatile and thermally labile, making their direct analysis by GC-MS challenging. chromforum.orgacs.org
To overcome this limitation, derivatization is employed. researchgate.net This process chemically modifies the analyte to increase its volatility and thermal stability. chromforum.orgresearchgate.net For sulfonic acids, a common approach is esterification (e.g., methylation) to convert the acidic functional group into a less polar and more volatile ester. chromforum.org Reagents such as diazomethane (B1218177) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create volatile derivatives suitable for GC analysis. researchgate.net Once derivatized, the compound can be separated on a capillary GC column and subsequently identified based on its mass spectrum, which provides a unique fragmentation pattern or "fingerprint." nih.gov
Table 2: Derivatization and GC-MS for Sulfonic Acid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Reagent | Reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or others that form volatile esters or silyl (B83357) derivatives. | researchgate.net |
| GC Column | Fused-silica capillary column, such as one coated with 5% diphenyl/95% dimethylpolysiloxane. | researchgate.net |
| Injector | Split/splitless injector. Splitless injection is often preferred for trace analysis to maximize sensitivity. | mdpi.com |
| Carrier Gas | Helium or Hydrogen. | nih.gov |
| Detection | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. | researchgate.net |
Ion Chromatography (IC) is an ideal technique for the determination of ionic species, including sulfonic acids. nih.govresearchgate.net It is particularly well-suited for analyzing complex aqueous samples. The separation mechanism is based on ion exchange between the charged analytes, a liquid eluent, and the ion-exchange functional groups of the stationary phase. google.com
For anionic species like sulfonates, an anion-exchange column is used. thermofisher.com A key feature of modern IC systems is the use of a suppressor, which reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to highly sensitive and selective detection using a conductivity detector. thermofisher.comnih.govijpsr.com This method allows for the simultaneous determination of various sulfonic acids and other anions in a single run. nih.gov The method can be validated according to ICH guidelines for precision, accuracy, and linearity. ijpsr.com
Table 3: Typical Ion Chromatography System Configuration
| Parameter | Condition | Reference |
|---|---|---|
| Analytical Column | Hydroxide-selective anion-exchange column (e.g., Dionex IonPac AS18). | thermofisher.com |
| Eluent | Electrolytically generated potassium hydroxide (B78521) (KOH) gradient. | thermofisher.com |
| Detection | Suppressed conductivity. | thermofisher.comnih.gov |
| Detection Limits | Can reach low micromolar (µM) levels (e.g., 0.06-0.16 µM). | nih.gov |
| Sample Preparation | Often simple dilution with deionized water; Solid Phase Extraction (SPE) may be used for sample cleanup and concentration. | nih.gov |
Advanced Structural Determination Approaches
While chromatography provides separation and quantification, other techniques are required to determine the precise three-dimensional arrangement of atoms within a molecule.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution, provided that a suitable single crystal can be grown. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. nih.gov
Table 4: Crystallographic Data for Benzenesulfonic Acid (Example)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₆O₃S | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pca2₁ | researchgate.net |
| C-S Bond Length (Å) | ~1.75 | wikipedia.org |
| S=O Bond Length (Å, avg) | ~1.43 | wikipedia.org |
| S-OH Bond Length (Å) | ~1.55 | wikipedia.org |
Spectroscopic-crystallographic correlation studies integrate the precise structural data from X-ray crystallography with information from various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This correlative approach provides a more complete understanding of the molecule's structure in both the solid state and in solution.
The crystal structure serves as the "gold standard" for interpreting spectroscopic data. For instance, specific bond lengths and angles determined by crystallography can be correlated with the vibrational frequencies observed in IR and Raman spectra. The dihedral angles found in the crystal structure, such as the angle between the phenyl ring and the sulfonyl group, can help explain the observed chemical shifts and coupling constants in NMR spectra. researchgate.net
Furthermore, this correlation is invaluable for studying conformational changes that may occur when the molecule is dissolved. While crystallography provides a static picture of the molecule in a crystal lattice, spectroscopic methods can probe the dynamic behavior and different conformations present in solution. Discrepancies between the solid-state structure and solution-state spectroscopic data can reveal important insights into the molecule's flexibility and its interactions with solvent molecules.
Chemical Reactivity and Derivatization of Decyl Sulfophenoxy Benzenesulfonic Acid
Oxidation Pathways and Products
The oxidation of Decyl(sulfophenoxy)benzenesulfonic acid can be directed toward either the aliphatic decyl chain or the aromatic core, depending on the reagents and conditions employed. These pathways lead to distinct classes of derivatives with modified properties.
Selective Oxidation of Alkyl Chains
The decyl group attached to one of the benzene (B151609) rings presents a site for oxidative transformation. The most reactive position on this chain is the benzylic carbon—the carbon atom directly attached to the aromatic ring. This enhanced reactivity is due to the stabilization of radical intermediates at this position by the adjacent benzene ring. libretexts.org
Under the influence of strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid, the entire alkyl side-chain can be cleaved, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgucalgary.capearson.com This reaction typically results in the formation of a carboxylic acid at the position of the original alkyl group. For this compound, this would yield a (sulfophenoxy)benzenedisulfonic acid derivative bearing a carboxyl group. Milder or more selective oxidizing conditions might allow for partial oxidation to form alcohols or ketones at the benzylic position. Modeling studies on the oxidation of long-chain alkylbenzenes, including n-decylbenzene, indicate a significant increase in low-temperature reactivity as the chain length grows, a phenomenon attributed to the decreasing influence of resonance-stabilized benzylic radicals. researchgate.net
| Oxidizing Agent | Reaction Conditions | Primary Product Type | Reference(s) |
| Potassium Permanganate (KMnO₄) | Hot, acidic or basic aqueous solution | Carboxylic Acid (at benzylic position) | libretexts.org, ucalgary.ca, pearson.com |
| Chromic Acid (H₂CrO₄) | Acidic solution | Carboxylic Acid | numberanalytics.com |
| Catalytic Oxygen (O₂) | With Co/Mn salt catalysts | Varies (e.g., ketones, acids) | numberanalytics.com |
Sulfone Formation and Ring Oxidation
The diphenyl ether core of the molecule is generally stable to oxidation. However, under certain conditions, transformation of the ether linkage or the aromatic rings can occur. The formation of sulfones is a notable reaction, though it is more commonly a side reaction during the sulfonation process itself rather than a direct oxidation of the ether linkage. google.com The oxidation of thioethers (sulfides) to sulfoxides and subsequently to sulfones is a well-established process, often utilizing reagents like hydrogen peroxide (H₂O₂). nih.govrsc.orgorganic-chemistry.org While the ether linkage (-O-) is less susceptible to this type of oxidation than a thioether linkage (-S-), harsh oxidative conditions can lead to degradation.
Oxidative degradation of the aromatic rings or the ether bridge can be initiated by radical species, such as those generated during photolysis or in the presence of Fenton-like reagents. acs.org Studies on sulfonated diphenyl ether model compounds have shown that oxidative attack can lead to homolytic cleavage (scission) of the carbon-oxygen ether bond, producing aryl radical intermediates. acs.org Further reaction can introduce hydroxyl groups onto the aromatic rings, ultimately leading to ring-opened derivatives. acs.org
Reduction Reactions and Sulfinic Acid Derivatives
The sulfonic acid (-SO₃H) groups are the primary sites for reduction in this compound. While sulfonic acids are generally resistant to reduction, specific reagents can convert them to lower oxidation states, most notably to sulfinic acids (-SO₂H) or further to thiols (-SH). oup.com
The conversion to sulfinic acid derivatives is typically achieved in a two-step process. First, the sulfonic acid is converted into a more reactive sulfonyl chloride (-SO₂Cl) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). rsc.orgresearchgate.net The resulting sulfonyl chloride can then be reduced to a sulfinate salt using various reducing agents, such as zinc dust or sodium sulfite. wikipedia.orgchez-alice.fr
The sulfinate salts are generally more stable than the free sulfinic acids, which can be unstable and prone to disproportionation. wikipedia.org Careful acidification of the sulfinate salt solution allows for the isolation of the free sulfinic acid. wikipedia.orglookchem.com
| Reaction Step | Reagent(s) | Intermediate/Product | Reference(s) |
| 1. Chlorination | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Decyl(sulfophenoxy)benzenesulfonyl chloride | rsc.org, researchgate.net |
| 2. Reduction | Zinc (Zn) dust or Sodium Sulfite (Na₂SO₃) | Decyl(sulfophenoxy)benzenesulfinate (salt) | wikipedia.org, chez-alice.fr |
| 3. Acidification | Dilute acid (e.g., HCl) | Decyl(sulfophenoxy)benzenesulfinic acid | wikipedia.org, lookchem.com |
Electrophilic Substitution on Aromatic Rings
Further electrophilic substitution on the aromatic rings of this compound is a complex process governed by the competing directing effects of the existing substituents. The outcome of such reactions depends on the balance between activating and deactivating influences. wikipedia.org
The substituents present are:
Activating, ortho-, para-directing groups: The decyl group (-C₁₀H₂₁), a weak activator, and the phenoxy group (-O-Ar), a strong activator. wikipedia.orgyoutube.com
Deactivating, meta-directing groups: The two sulfonic acid groups (-SO₃H), which are strongly deactivating. wikipedia.org
In polysubstituted aromatic compounds, the position of subsequent electrophilic attack is generally dictated by the most powerful activating group present. imperial.ac.ukucalgary.castackexchange.com In this molecule, the phenoxy group is the strongest activator and will direct incoming electrophiles to the positions ortho and para to it. However, the presence of two strongly deactivating sulfonic acid groups significantly reduces the nucleophilicity of both aromatic rings, making further substitution difficult and requiring harsh reaction conditions. libretexts.orgmasterorganicchemistry.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on such highly deactivated rings. libretexts.orgwvu.edu For reactions like nitration or halogenation, substitution would be expected to occur primarily on the ring bearing the decyl group, at the positions ortho and para to the activating phenoxy bridge, but this would require forcing conditions.
Mechanisms of Functional Group Interconversion
The functional groups on this compound can be chemically converted into other groups, a process fundamental to creating new derivatives. The primary mechanisms involve reactions of the sulfonic acid groups and the ether linkage.
The sulfonic acid groups are versatile handles for derivatization. A key interconversion begins with their transformation into sulfonyl chlorides (-SO₂Cl) via reaction with reagents like thionyl chloride. rsc.orgresearchgate.net The mechanism involves nucleophilic attack by the sulfonic acid on the chlorinating agent. The resulting sulfonyl chloride is a highly reactive electrophile that can be readily converted into a variety of other functional groups. For example, reaction with amines via a nucleophilic substitution mechanism yields sulfonamides (-SO₂NR₂). rsc.orgorganic-chemistry.org
Another important reaction is hydrolytic desulfonation. This is the reverse of the sulfonation reaction and involves the removal of the -SO₃H group to be replaced by a hydrogen atom. The mechanism is an electrophilic aromatic substitution where H⁺ is the electrophile, and it typically requires heating the sulfonic acid in aqueous mineral acid. wikipedia.org
The diphenyl ether linkage is chemically robust but can be cleaved under specific, harsh conditions. Acidic cleavage typically requires strong hydrohalic acids like HBr or HI. libretexts.orgblogspot.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For aryl ethers, cleavage generally occurs at the alkyl-oxygen bond; however, diaryl ethers like the core of this molecule are particularly resistant to this type of cleavage. libretexts.org Alternative reductive cleavage mechanisms, proceeding through radical anion intermediates, can also break the C-O bond. acs.orgacs.org
Mechanism of Action and Interfacial Phenomena
Surface Activity and Interfacial Tension Reduction
As a surfactant, decyl(sulfophenoxy)benzenesulfonic acid effectively reduces the surface tension of aqueous solutions. When introduced into a system like water, the surfactant molecules preferentially adsorb at the interface. The hydrophobic decyl tails orient away from the water, while the polar, hydrophilic heads (sulfophenoxybenzenesulfonate groups) remain in the aqueous phase. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface or interfacial tension. rsc.orgmdpi.com
The presence of two sulfonate groups in its structure provides a charge density approximately double that of conventional single-sulfonate surfactants. This enhanced polarity contributes to superior interfacial activity and stability, particularly in harsh conditions such as high salinity or extreme pH. This potent surface activity is fundamental to its role as a dispersing agent, emulsifier, and wetting agent. nih.gov
In any surfactant solution, there is a specific concentration above which individual surfactant molecules, or monomers, begin to spontaneously associate into larger, organized structures known as micelles. This concentration threshold is defined as the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. wikipedia.org Once the CMC is reached, the surface becomes saturated with surfactant molecules, and any additional monomers added to the system aggregate to form micelles. At concentrations above the CMC, the surface tension remains relatively constant. wikipedia.org
The CMC is a critical parameter that dictates the efficiency and application of a surfactant. alfa-chemistry.com For this compound, the CMC can be determined experimentally through methods such as surface tension measurements or fluorescence spectroscopy using probes like pyrene. Comparative studies have shown that its unique structure with dual sulfonate groups leads to a lower CMC compared to similar single-sulfonate surfactants, indicating higher efficiency in micelle formation. For instance, under conditions of 0.5 M NaCl, this compound achieves a CMC of 0.3 mM.
Above the critical micelle concentration, this compound molecules undergo a process of self-assembly to form micelles. lu.se These are typically spherical structures where the hydrophobic decyl tails are sequestered in the core, creating a nonpolar microenvironment, while the hydrophilic diphenyl oxide disulfonate heads form a charged outer shell, interacting with the surrounding aqueous medium. jcsp.org.pklu.se
This aggregation is an entropically driven process. By sequestering the hydrophobic tails away from water, the disruption of the hydrogen-bonding network of water is minimized, leading to a more thermodynamically stable state. The dual sulfonate groups on each molecule result in a high charge density on the micelle surface, ensuring strong repulsion between individual micelles and contributing to the stability of the dispersion. This capacity for robust self-assembly and superior micelle formation is a key attribute of this class of surfactants.
Solubilization Mechanisms for Hydrophobic Compounds
One of the most significant functions derived from micelle formation is the solubilization of water-insoluble or poorly soluble substances. The nonpolar core of the micelles formed by this compound can act as a reservoir for hydrophobic compounds, such as oils, lipids, and certain dyes. mdpi.com
When a hydrophobic substance is introduced into an aqueous solution containing this surfactant at a concentration above its CMC, the hydrophobic molecules are partitioned into the core of the micelles. sigmaaldrich.com This process effectively sequesters the hydrophobic compound from the aqueous environment, resulting in a thermodynamically stable "solution" where the compound is dispersed within the micelles. This mechanism is central to the compound's function in cleaning agents, where it removes oily dirt, and in industrial processes like emulsion polymerization. nih.gov
Interaction with Biological Membranes and Proteins
The surfactant properties of this compound also govern its potent interactions with biological systems, particularly cell membranes and proteins. Its molecular targets include the lipid molecules that form membranes and the hydrophobic regions of proteins.
The interaction with biological membranes can be described as a multi-stage process. At concentrations below the CMC, surfactant monomers can partition into the lipid bilayer of the cell membrane. As the concentration increases towards the CMC, the membrane becomes saturated with these monomers. At concentrations at or above the CMC, the integrity of the lipid bilayer is disrupted, causing it to break apart. The membrane lipids and proteins are then incorporated into mixed micelles with the surfactant molecules, leading to the complete solubilization of the membrane. sigmaaldrich.com
The disruption of the lipid bilayer is a critical step for the extraction and study of membrane proteins. nih.gov Once the membrane is solubilized, the hydrophobic transmembrane domains of the proteins, which are normally embedded within the lipid environment, are now shielded by the hydrophobic tails of the this compound molecules. sigmaaldrich.com The hydrophilic portions of the proteins remain exposed to the aqueous solution. This action forms stable protein-detergent complexes, effectively extracting the proteins from the membrane and keeping them soluble in an aqueous buffer. sigmaaldrich.comnih.gov
This property makes this compound a valuable component in cell lysis buffers and protein extraction protocols. A successful solubilization protocol yields a high amount of the target protein in a stable, active, and un-denatured state, suitable for further purification and analysis. sigmaaldrich.comcube-biotech.com
Interactive Table: Generic Protocol for Membrane Protein Solubilization
The following table outlines a generalized procedure for the solubilization of membrane proteins using a detergent like this compound. The specific concentrations, incubation times, and temperatures need to be optimized for each specific protein. sigmaaldrich.comcube-biotech.com
| Step | Action | Purpose | Typical Parameters |
| 1 | Membrane Preparation | Isolate membrane fragments from whole cells. | Cell lysis (e.g., French press, sonication) followed by ultracentrifugation to pellet membranes. nih.gov |
| 2 | Solubilization | Extract membrane proteins using the detergent. | Resuspend membrane pellet in a buffer containing the detergent at a concentration above its CMC. |
| 3 | Incubation | Allow the detergent to disrupt the membrane and form protein-detergent complexes. | Gentle mixing at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 1-2 hours). sigmaaldrich.com |
| 4 | Clarification | Separate solubilized proteins from insoluble material. | Ultracentrifugation (e.g., 100,000 x g for 45-60 min) to pellet non-solubilized debris. sigmaaldrich.com |
| 5 | Analysis | Collect the supernatant containing the solubilized protein-detergent complexes for further purification or analysis. | The supernatant is assayed for the presence and activity of the target protein. cube-biotech.com |
Emulsification and Stabilization Principles
This compound and its corresponding salts, belonging to the class of alkyl diphenyl oxide disulfonate surfactants, are highly effective emulsifying and stabilizing agents. Their unique molecular architecture, featuring a hydrophobic decyl group, a semi-rigid diphenyl oxide spacer, and two hydrophilic sulfonate groups, underpins their exceptional performance in creating and maintaining stable emulsions, particularly in demanding industrial applications like emulsion polymerization.
The primary mechanism by which these surfactants operate is through the significant reduction of interfacial tension between immiscible liquids, such as oil and water. The amphiphilic nature of the molecule drives its accumulation at the oil-water interface. The hydrophobic decyl tail orients itself into the oil phase, while the two anionic sulfonate head groups remain in the aqueous phase. This arrangement disrupts the cohesive forces at the interface, lowering the energy required to disperse one liquid within the other, thus facilitating the formation of fine droplets and creating a stable emulsion.
A critical parameter governing the emulsification process is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form aggregates known as micelles. Below the CMC, the surfactant primarily populates the interface between the bulk phases. Above the CMC, the interface becomes saturated, and excess surfactant molecules self-assemble into micelles in the bulk aqueous phase. These micelles can act as reservoirs for the monomer in emulsion polymerization, a key process for producing latexes for paints, adhesives, and coatings.
Research into alkyl diphenyl oxide disulfonates has provided valuable insights into their structure-performance relationships. While specific quantitative data for the C10 variant, this compound, is limited in publicly available literature, studies on its analogues with varying alkyl chain lengths (C8, C12, and C16) offer a clear understanding of its behavior.
A doctoral thesis has reported the Critical Micelle Concentration (CMC) for the monoalkyl C10 variant of alkyldiphenyl oxide disulfonate. These surfactants are noted to be complex isomeric mixtures.
Interactive Table: Critical Micelle Concentration of Monoalkyl Diphenyl Oxide Disulfonates (MADS)
| Alkyl Chain Length | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γCMC) (mN/m) |
| C8 | 7.24 x 10⁻³ | 37.5 |
| C12 | 1.49 x 10⁻³ | 38.9 |
| C16 | 2.09 x 10⁻⁴ | 46.8 |
Data sourced from a study by Wang et al. on the synthesis and surface properties of disodium (B8443419) monoalkyl diphenyl oxide disulfonates.
The data indicates that as the hydrophobicity of the molecule increases with a longer alkyl chain, the CMC decreases, signifying greater efficiency in forming micelles.
Further studies on a C12 analogue, dodecyl diphenyl oxide disulfonate, have explored the effect of different counterions on its properties.
Interactive Table: Influence of Counterions on CMC of Dodecyl Diphenyl Oxide Disulfonate (C12MADS)
| Counterion | Critical Micelle Concentration (CMC) (mol/L) |
| Na⁺ | 1.23 x 10⁻³ |
| Mg²⁺ | 5.25 x 10⁻⁴ |
| Ca²⁺ | 5.37 x 10⁻⁴ |
This data highlights that divalent cations can further reduce the CMC, likely due to their ability to more effectively screen the electrostatic repulsion between the anionic head groups.
The stabilization of emulsions by this compound is attributed to a combination of electrostatic and steric repulsion. The two sulfonate groups impart a high negative charge density on the surface of the emulsified droplets. This creates a strong electrostatic repulsion between the droplets, preventing them from coalescing. This mechanism is a key principle of electrostatic stabilization.
In the context of emulsion polymerization, particularly with hydrophobic monomers like VeoVa™ 10, research has shown that the effectiveness of diphenyl oxide disulfonate (DPOS) surfactants is influenced by the length of the alkyl chain. pcimag.com One study demonstrated that for the homopolymerization of VeoVa 10, a longer alkyl chain on the DPOS surfactant resulted in better performance. pcimag.com This suggests that the hydrophobic portion of the surfactant plays a crucial role in interacting with and stabilizing the monomer droplets and the resulting polymer particles. The use of these surfactants leads to the formation of stable latexes with high conversion rates. pcimag.com
Applications in Nanotechnology
The compound's effectiveness as a surface-active agent makes it valuable in the synthesis and stabilization of nanoscale materials.
Nanoparticle Synthesis and Dispersion Stabilization
This compound disodium salt is utilized as a surfactant in the synthesis of nanoparticles. Its role extends to acting as a stabilizer, coupling agent, wetting agent, and dispersant. Research has highlighted its efficacy as a templating agent in the creation of mesoporous silica (B1680970) nanoparticles, which is attributed to its rigid diphenyl oxide backbone.
The compound's function as a high-performance emulsifier is documented in various patents. It is suitable for creating stable oil-in-water emulsions, such as those used in water-based ink systems, and for preparing polyurethane dispersions. Its ability to form and stabilize these fine dispersions is crucial for preventing the agglomeration of nanoparticles and ensuring the homogeneity of the final product.
Interactive Table: Applications in Nanoparticle and Dispersion Science
| Application Area | Specific Role of the Compound | Relevant Properties |
|---|---|---|
| Nanoparticle Synthesis | Templating Agent (Mesoporous Silica) | Rigid diphenyl oxide backbone |
| Dispersion Stabilization | Emulsifier, Stabilizer, Dispersant | High charge density, reduction of surface tension |
| Polyurethane Dispersions | Anionic Surfactant | Formation of stable emulsions |
Carbon Nanotube Dispersion and Functionalization
Emulsion Polymerization Processes
This compound and its salts are identified as effective surfactants for emulsion polymerization. This process involves polymerizing monomers in an emulsion, where the surfactant plays a critical role in stabilizing the monomer droplets and the resulting polymer particles. The use of "Sodium linear decyl diphenyl oxide disulfonate" as a surfactant for emulsion polymerization is specifically noted in technical literature for textile processing chemicals. Its high efficiency as an emulsifier contributes to the stability of the latex and control over particle size in the final polymer product.
Advanced Drug Delivery Systems
The compound has been investigated for its potential in advanced drug delivery systems. Its inherent surfactant properties, including the ability to interact with both hydrophobic substances and biological membranes, form the basis of its utility in this field.
Encapsulation of Hydrophobic Drugs
A primary challenge in pharmaceutical formulation is the delivery of hydrophobic drugs, which have poor solubility in aqueous environments. This compound disodium salt is recognized for its ability to effectively solubilize hydrophobic compounds. This property is fundamental to its potential use in encapsulating water-insoluble drugs. By acting as an emulsifier, it can facilitate the creation of stable oil-in-water emulsions, a common technique for entrapping hydrophobic active ingredients within nanoparticle or microparticle carriers.
Enhancement of Bioavailability and Membrane Transport
Beyond solubilization, the compound shows potential for enhancing the transport of drugs across biological membranes. Its mechanism of action involves interacting with lipid bilayers in cell membranes, which can disrupt their structure and potentially increase permeability. This interaction is a key factor in improving the absorption and bioavailability of encapsulated drugs. Furthermore, patent literature for topical therapeutic compositions lists this compound disodium salt as a potential transdermal carrier or penetration enhancer, directly supporting its role in facilitating transport across the skin barrier.
Interactive Table: Properties Relevant to Drug Delivery
| Drug Delivery Application | Mechanism / Property | Supporting Evidence |
|---|---|---|
| Encapsulation | Solubilization of hydrophobic compounds | Reduces surface tension of aqueous solutions |
| Encapsulation | Formation of stable emulsions | Used as an oil-in-water emulsifier |
| Bioavailability / Transport | Interaction with lipid bilayers | Disrupts membrane structure |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound disodium salt |
| Mesoporous silica |
| Polyurethane |
| Sodium linear decyl diphenyl oxide disulfonate |
| Dodecylbenzene (B1670861) sulfonate |
| Sulfur trioxide |
Biotechnology and Biomolecular Research
The utility of this compound in biotechnology stems from its nature as a surfactant, capable of interacting with biological macromolecules and cellular structures.
This compound and its disodium salt are utilized in cell lysis buffers to facilitate the extraction of proteins, particularly membrane proteins. The mechanism of action involves the surfactant's ability to interact with and disrupt the lipid bilayers of cell membranes. This disruption leads to the solubilization of the membrane and the release of embedded proteins.
Table 1: General Characteristics of Detergents Used for Protein Extraction
| Detergent Type | Charge | Properties |
| Anionic (e.g., Sodium Dodecyl Sulfate) | Anionic | Strong lysis agent, denaturing |
| Non-ionic (e.g., Triton X-100) | Non-ionic | Mild lysis agent, non-denaturing |
| Zwitterionic (e.g., CHAPS) | Zwitterionic | Mild lysis agent, non-denaturing |
This table provides a general overview of detergent types. Specific performance of this compound would require empirical determination.
This compound disodium salt has been investigated for its potential application as an adjuvant in vaccines. Adjuvants are substances that can enhance the immune response to an antigen. The proposed mechanism for surfactant-based adjuvants often involves improving the delivery of antigens to antigen-presenting cells. While the specific immunological pathways modulated by this compound have not been detailed in the available literature, some surfactants have been shown to possess adjuvant effects. For instance, a study on other anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) and sodium dodecylbenzene sulfonate (SDBS) showed they could influence the production of specific IgE antibodies in mice in response to ovalbumin. nih.gov However, the effects were concentration-dependent, with some concentrations leading to a suppression of the immune response. nih.gov Further research is required to fully elucidate the adjuvant properties of this compound.
The interaction between proteins and surfactants is a complex process governed by thermodynamic principles. These interactions can range from specific binding at low surfactant concentrations to cooperative binding and protein unfolding at higher concentrations. The thermodynamics of these interactions are influenced by the structures of both the protein and the surfactant.
While specific thermodynamic data for the interaction of this compound with proteins were not found in the reviewed literature, the general principles of protein-surfactant interactions are well-established. The binding process is driven by a combination of hydrophobic and electrostatic interactions. Anionic surfactants like this compound can interact with positively charged residues on the protein surface, as well as with hydrophobic regions.
The study of these interactions often involves techniques like isothermal titration calorimetry (ITC) and spectroscopy to determine binding affinities, enthalpy (ΔH), and entropy (ΔS) changes associated with the binding process. This information provides insights into the forces driving the interaction and the conformational changes the protein may undergo.
Environmental Remediation Technologies
The surfactant properties of this compound make it a candidate for use in environmental remediation, particularly for the cleanup of sites contaminated with hydrophobic organic compounds.
Surfactant flooding is a chemical enhanced oil recovery (EOR) technique aimed at mobilizing residual oil trapped in reservoirs after primary and secondary recovery stages. The injection of a surfactant solution can reduce the interfacial tension (IFT) between the oil and the displacing fluid, allowing for the formation of a microemulsion that can be more easily swept towards production wells.
While specific performance data for this compound in SEOR is limited in the public domain, related compounds such as disodium dodecyl(sulfophenoxy)-benzenesulfonate have been mentioned in the context of surfactant compositions for hydrocarbon recovery. google.com The effectiveness of a surfactant in EOR is dependent on various reservoir conditions, including temperature, salinity, and the composition of the crude oil. Laboratory studies, such as core flooding experiments, are typically conducted to determine the optimal surfactant formulation and concentration for a specific reservoir. For example, studies on other anionic surfactants like dodecyl alkyl sulfates have shown significant increases in oil recovery after water flooding. researchgate.net
Table 2: Factors Influencing Surfactant Performance in EOR
| Parameter | Influence on EOR |
| Interfacial Tension (IFT) | Lower IFT leads to better oil mobilization. |
| Salinity | Affects surfactant solubility and micelle formation. |
| Temperature | Can impact surfactant stability and performance. |
| Rock Adsorption | High adsorption reduces the amount of surfactant available for oil recovery. |
The same principles that apply to SEOR can be utilized for the remediation of soil and groundwater contaminated with hydrophobic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and other components of petroleum. Surfactants can increase the apparent solubility of these contaminants in water, facilitating their removal from the subsurface.
When a surfactant solution is introduced into a contaminated zone at a concentration above its CMC, the hydrophobic contaminants can partition into the hydrophobic core of the micelles. This process, known as micellar solubilization, enhances the transport of the contaminants to extraction wells. While no specific studies were identified that detail the use of this compound for the remediation of specific contaminants, the general mechanism is well-understood. For instance, sodium dodecylbenzenesulfonate (SDBS) has been used in studies on the separation of PAHs, indicating the potential for benzenesulfonate-based surfactants in this application. nih.gov The efficiency of this process depends on factors such as the surfactant's CMC, the partition coefficient of the contaminant between the micellar and aqueous phases, and the hydrogeological conditions of the site.
Computational and Theoretical Studies of Decyl Sulfophenoxy Benzenesulfonic Acid
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecules and their interactions at an atomic level. While specific MD studies on Decyl(sulfophenoxy)benzenesulfonic acid are not extensively documented in publicly available literature, the principles of its behavior can be inferred from simulations of structurally similar anionic surfactants, such as sodium dodecyl benzene (B151609) sulfonate (SDBS). pku.edu.cnuir.ac.id
Intermolecular interactions are dominated by hydrophobic forces between the alkyl chains and electrostatic interactions involving the sulfonate groups. In aqueous solution, water molecules form hydration shells around the hydrophilic sulfonate heads, while the hydrophobic tails tend to aggregate to minimize contact with water.
Table 1: Hypothetical Torsional Angles and Interaction Energies for this compound Dimers in an Aqueous Environment (Illustrative Data)
| Dimer Configuration | Dihedral Angle (Phenyl-O-Phenyl) | Intermolecular Distance (Å) | Predominant Interaction | Estimated Interaction Energy (kcal/mol) |
| Parallel | ~60° | 3.5 - 4.5 | Hydrophobic (alkyl chains) | -5 to -10 |
| Antiparallel | ~60° | 4.0 - 5.0 | Hydrophobic & Electrostatic | -3 to -7 |
| T-shaped | ~90° | 4.5 - 5.5 | van der Waals | -1 to -3 |
Note: This data is illustrative and based on general principles of surfactant interactions, not on specific simulation results for this compound.
MD simulations are instrumental in understanding the spontaneous self-assembly of surfactants into micelles in aqueous solutions. For this compound, this process would be driven by the hydrophobic effect. The decyl tails would aggregate to form a nonpolar core, while the sulfophenoxybenzenesulfonate head groups would be exposed to the aqueous phase.
Simulations of similar anionic surfactants have shown that micelle formation is a dynamic process, with individual surfactant molecules constantly exchanging between the micelle and the bulk solution. riverpublishers.com The size and shape of the resulting micelles are influenced by factors such as surfactant concentration, temperature, and the ionic strength of the solution. The presence of two sulfonate groups in this compound would likely lead to smaller aggregation numbers and more stable micelles compared to single-headed surfactants due to increased electrostatic repulsion between the head groups.
These simulations typically show that the initial binding is driven by electrostatic interactions between the negatively charged sulfonate groups of the surfactant and positively charged residues on the protein surface. Subsequently, the hydrophobic alkyl chains of the surfactant can penetrate the protein's hydrophobic core, leading to unfolding and denaturation. nih.gov The binding affinity and denaturation potential are dependent on the surfactant's alkyl chain length and the protein's conformational stability. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide detailed information about charge distribution, molecular orbitals, and the energetics of molecular interactions.
DFT calculations for a molecule like this compound would reveal a significant polarization of charge. The sulfonate groups would exhibit a high negative charge density, making them highly hydrophilic. The aromatic rings would have a more complex charge distribution due to the interplay of the electron-withdrawing sulfonate groups and the electron-donating ether linkage and alkyl chain. The decyl chain would be characterized by a largely nonpolar electronic structure.
This charge distribution is fundamental to its amphiphilic nature and its ability to act as a surfactant. Studies on similar molecules like dodecylbenzenesulfonate have used DFT to analyze the charge distribution and its impact on interactions with cations. pku.edu.cn
Table 2: Hypothetical Mulliken Partial Charges on Key Atomic Groups of this compound (Illustrative Data)
| Atomic Group | Estimated Partial Charge (a.u.) |
| Sulfonate Group 1 (-SO₃⁻) | -0.8 to -1.0 |
| Sulfonate Group 2 (-SO₃⁻) | -0.8 to -1.0 |
| Diphenyl Ether Oxygen | -0.4 to -0.6 |
| Aromatic Rings (average) | -0.1 to +0.1 |
| Decyl Chain (average per CH₂) | -0.05 to +0.05 |
Note: This data is illustrative and based on general principles of electronic structure for similar functional groups, not on specific DFT calculations for this compound.
DFT can be used to calculate the binding energies between the surfactant and other molecules, such as water, counter-ions, or parts of a protein. For example, the interaction energy between the sulfonate groups and a sodium counter-ion would be strongly attractive due to electrostatic forces.
Furthermore, DFT can be employed to study the energetics of different molecular conformations. By calculating the relative energies of various conformers, it is possible to identify the most stable structures and the energy barriers for conformational changes. This information is valuable for understanding the flexibility of the surfactant molecule and its ability to adapt to different environments.
Coarse-Grained Modeling for Supramolecular Assemblies
Coarse-grained (CG) modeling is a computational technique that simplifies molecular representations to study large systems over long timescales, which are often inaccessible to fully atomistic simulations. nih.gov In a CG model, groups of atoms are represented as single "beads" or interaction centers, significantly reducing the computational cost. researchgate.net This approach is particularly well-suited for studying the spontaneous self-assembly of surfactants into supramolecular structures like micelles and vesicles. nih.govresearchgate.net
For anionic surfactants, the MARTINI force field is a widely used CG model. wikipedia.orgcgmartini.nl The MARTINI framework is based on a four-to-one mapping, where, on average, four heavy atoms and their associated hydrogens are represented by a single bead. researchgate.net The beads are categorized into different types based on their chemical nature (e.g., charged, polar, nonpolar, apolar) to mimic the fundamental interactions driving self-assembly. wikipedia.org
Methodology and Application:
The development of a CG model for a molecule like this compound would involve:
Mapping: Grouping the atoms of the decyl chain, the phenyl rings, the ether linkage, and the sulfonate groups into CG beads.
Parameterization: Defining the interaction potentials between these beads to reproduce thermodynamic properties, such as the partitioning free energies between polar and apolar environments. cgmartini.nl
Simulation: Running molecular dynamics simulations with the CG model to observe the spontaneous formation of aggregates from an initially random distribution of surfactant molecules in a solvent.
Simulations of similar molecules, such as Gemini (dimeric) surfactants, which feature two hydrophilic head groups and two hydrophobic tails, provide valuable insights. nih.gov These studies have successfully reproduced experimentally observed transitions between different lyotropic phases (e.g., hexagonal, gyroid, lamellar) as a function of surfactant concentration. acs.orgnih.gov Such simulations allow researchers to analyze the conformational properties of the surfactant molecules within the aggregates and understand the electrostatic and hydrophobic forces that stabilize these complex structures. nih.gov
Interactive Data Table: Representative MARTINI Bead Types
This table illustrates the general bead types used in the MARTINI force field, which would be adapted to model this compound.
| Bead Type | Chemical Character | Examples of Represented Groups |
| Qda | Charged (Donor/Acceptor) | Anionic groups like sulfonate (-SO₃⁻) |
| P4 | Polar | Ether linkages (-O-) |
| C1 | Apolar | Aliphatic chains (-CH₂-, -CH₃) |
| SC4 | Apolar (Small Cyclic) | Benzene ring |
This table is illustrative of the general MARTINI framework and does not represent a specific, published parameterization for this compound.
Force Field Development and Parameterization
A force field is the set of mathematical functions and parameters used to calculate the potential energy of a system of atoms in molecular mechanics and molecular dynamics simulations. nih.gov The accuracy of a simulation is critically dependent on the quality of the force field. For novel molecules like this compound, existing force fields may not have parameters for all the necessary chemical moieties, requiring the development of new parameters.
The process of force field parameterization involves determining the values for terms that describe bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. This is typically achieved by fitting the force field's energy calculations to high-level quantum mechanical (QM) calculations or experimental data. nih.gov
Parameterization Workflow:
A typical workflow for developing force field parameters for a sulfonyl-containing compound involves:
Initial Parameter Assignment: Starting with an existing force field, such as CHARMM or AMBER, and assigning parameters by analogy to similar, already parameterized chemical groups. nih.gov
Quantum Mechanical Calculations: Performing ab initio QM calculations on the molecule or representative fragments to obtain target data. This includes optimized geometries, vibrational frequencies, conformational energy profiles (dihedral scans), and electrostatic potentials. nih.gov
Electrostatic Parameterization: Fitting atomic partial charges to the QM-calculated electrostatic potential. This step is crucial for accurately modeling the polar nature of the sulfonate groups and their interactions with water and counter-ions.
Dihedral Parameter Optimization: Adjusting the parameters for dihedral angles (torsions) to reproduce the energy barriers between different conformations calculated by QM. This is vital for correctly modeling the flexibility of the molecule, particularly around the ether linkage and the connection of the alkyl chain to the phenyl ring.
Validation: Testing the new parameters by running simulations and comparing the results with available experimental data (e.g., density, heat of vaporization for liquids) or further QM calculations. The CHARMM General Force Field (CGenFF), for instance, provides a framework for developing parameters for drug-like molecules, including those containing sulfonyl groups. nih.gov
Interactive Data Table: Key Steps in Force Field Parameterization
| Step | Objective | Target Data Source |
| Geometry Optimization | Determine equilibrium bond lengths and angles. | Quantum Mechanics (e.g., MP2, DFT) |
| Charge Derivation | Assign partial atomic charges to reproduce electrostatic potential. | Quantum Mechanics (e.g., HF/6-31G*) |
| Dihedral Fitting | Model the energy barriers for rotation around chemical bonds. | Quantum Mechanics (Dihedral Potential Energy Scan) |
| van der Waals Tuning | Accurately represent non-bonded repulsion and dispersion forces. | Experimental Data (e.g., liquid density, heat of vaporization) |
| Validation | Ensure the overall model reproduces physical properties accurately. | Experimental Data, QM Calculations |
This table outlines a general procedure for force field development and is not specific to a published parameterization for this compound.
Environmental Fate, Transport, and Biodegradation
Environmental Pathways and Distribution
The distribution of Decyl(sulfophenoxy)benzenesulfonic acid in the environment is governed by its physicochemical properties and its interaction with various environmental matrices. As an anionic surfactant, it is highly water-soluble but also possesses hydrophobic characteristics due to its long alkyl chain and aromatic rings.
The transport and bioavailability of this compound are significantly influenced by its tendency to adsorb to solids. Sorption is a key process that affects the concentration of the surfactant remaining in the aqueous phase.
Primary Sorption Mechanism : The sorption of hydrophobic organic compounds to environmental solids is predominantly driven by interactions with the organic carbon fraction of soils and sediments. umich.edu The hydrophobic decyl tail and the diphenyl ether structure of the molecule are the primary drivers of this partitioning behavior, seeking to move from the polar aqueous phase to the non-polar organic matter in soil or sediment.
Role of Solid Phase Characteristics : The capacity for sorption is greatly influenced by the properties of the solid matrix. It has been demonstrated that even small quantities of organic material in sediments can dominate the sorption process, overshadowing the effects of other factors like the mineral composition or surface area of the solid particles. umich.edu Therefore, environments with higher organic carbon content, such as certain river sediments and rich soils, are expected to be significant sinks for this compound.
A summary of factors influencing the sorption of this compound is presented below.
| Factor | Influence on Sorption | Rationale |
| Organic Carbon Content | High | The hydrophobic alkyl chain and aromatic rings partition into the non-polar organic matter of soil and sediment. umich.edu |
| Clay Mineralogy | Low to Moderate | While some electrostatic interactions can occur, this is secondary to hydrophobic partitioning for surfactants with long alkyl chains. |
| Hydrophobic Moieties | High | The C10 alkyl chain and diphenyl ether backbone provide strong hydrophobic character, driving the compound out of the water phase. |
The behavior and distribution of this compound are further modulated by ambient environmental conditions.
pH : As a disulfonated compound, this compound is a strong acid and exists as an anion across the typical range of environmental pH values (pH 5-9). Studies on analogous compounds like naphthenic acids show that an increase in pH above the substance's pKa leads to deprotonation and a dramatic decrease in partitioning from water to less polar phases like octanol. nih.gov This suggests that under more alkaline conditions, the compound would be more mobile in aquatic systems and less prone to sorption.
Temperature : Temperature affects multiple properties relevant to environmental fate. An increase in temperature generally increases the water solubility of surfactants and can decrease the extent of sorption to sediments. Higher temperatures can also increase the rate of biological and chemical degradation processes. researchgate.net For similar compounds, a significant increase in temperature can lead to a decrease in partitioning from air to octanol, indicating a change in phase distribution. nih.gov
Salinity : An increase in the concentration of dissolved salts can impact the behavior of anionic surfactants. Higher salinity can increase the partitioning of organic acids to less polar phases through a "salting-out" effect, where the increased ionic strength of the water makes it a less favorable solvent for the organic molecule. nih.gov However, for the biodegradation of similar linear alkylbenzene sulfonates (LAS) at low, environmentally relevant concentrations, varying salinity has been shown to have no significant impact on the extent of degradation. nih.gov
The table below summarizes the expected influence of these factors.
| Environmental Factor | Condition Change | Expected Impact on Compound Behavior |
| pH | Increase | Decreased sorption to sediments; increased mobility in water. nih.gov |
| Temperature | Increase | Decreased sorption; potentially faster degradation rates. nih.govresearchgate.net |
| Salinity | Increase | Increased sorption ("salting-out" effect). nih.gov May have a minimal effect on biodegradation at low concentrations. nih.gov |
Aerobic Biodegradation Mechanisms
The primary mechanism for the ultimate removal of this compound from the environment is aerobic biodegradation. This process involves a sequence of enzymatic attacks by microorganisms that break down the complex molecule into simpler substances. While the diphenyl ether and dual sulfonate groups can present challenges for microbes, the general pathway follows that of other alkylbenzene sulfonates.
The biodegradation of linear alkylbenzene sulfonates typically begins at the alkyl chain, following the "distance principle," where the initial enzymatic attack occurs at the terminal methyl group, which is the point most distant from the sterically hindering aromatic structure.
ω-Oxidation (Omega-Oxidation) : This is the first step, where a monooxygenase enzyme converts the terminal methyl group (-CH₃) of the decyl chain into a primary alcohol (-CH₂OH). This alcohol is subsequently oxidized to an aldehyde and then to a carboxylic acid (-COOH). This initial oxidation is a critical, often rate-limiting, step. The detection of long-chain sulfophenylcarboxylic acids in LAS degradation studies confirms the occurrence of ω-oxidation. nih.gov
β-Oxidation (Beta-Oxidation) : Following ω-oxidation, the resulting fatty acid chain is shortened sequentially through the β-oxidation pathway. In each cycle, a two-carbon acetyl-CoA unit is cleaved from the carboxyl end of the chain. This process repeats, progressively shortening the alkyl side chain. youtube.com For a decyl (C10) chain, this process would lead to a series of shorter-chain intermediates.
Once the alkyl chain has been significantly shortened or removed, the central aromatic structure must be degraded. This is a metabolically challenging process requiring specialized enzymatic machinery.
Ether Bond Cleavage : The diphenyl ether bond (C-O-C) that links the two phenyl rings is notably stable and requires specific etherase enzymes for its cleavage. This step breaks the molecule into two separate aromatic ring structures, which can then be individually degraded.
Ring Cleavage : After desulfonation and ether bond cleavage, the resulting hydroxylated aromatic intermediates (like phenols or catechols) enter central metabolic pathways. Dioxygenase enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage and the formation of aliphatic acids that can be readily used by bacteria for energy and growth.
The sequential processes of ω- and β-oxidation of the alkyl chain result in the formation of a series of transient metabolic intermediates known as sulfophenyl carboxylates (SPCs).
Formation of SPCs : These compounds retain the core sulfophenoxy-benzenesulfonate structure but have a carboxylated alkyl chain of varying lengths. Starting with this compound, the initial ω-oxidation yields a C10-SPC. Subsequent β-oxidation cycles produce C8-SPC, C6-SPC, and C4-SPC. The detection and identification of these intermediates are key evidence for the biodegradation pathway. nih.gov
Degradation of SPCs : The presence of short-chain SPCs indicates that the initial stages of biodegradation are occurring. However, complete mineralization requires the degradation of these SPCs. Their eventual disappearance in biodegradation studies signifies that the aromatic ring desulfonation and cleavage steps are also proceeding, leading to the total breakdown of the original surfactant molecule into carbon dioxide, water, and inorganic sulfate (B86663). nih.gov
The table below outlines the primary intermediates formed during the initial biodegradation phase.
| Initial Compound | Biodegradation Step | Intermediate Formed |
| This compound | ω-Oxidation | C10-Sulfophenyl Carboxylate (SPC) |
| C10-SPC | β-Oxidation | C8-Sulfophenyl Carboxylate (SPC) |
| C8-SPC | β-Oxidation | C6-Sulfophenyl Carboxylate (SPC) |
| C6-SPC | β-Oxidation | C4-Sulfophenyl Carboxylate (SPC) |
Mineralization Pathways and End Products (CO₂, H₂O, Bacterial Biomass)
The ultimate biodegradation, or mineralization, of an organic compound involves its complete conversion by microorganisms into inorganic end products, primarily carbon dioxide (CO₂), water (H₂O), and additional bacterial biomass.
While specific mineralization studies for this compound are not extensively documented, the pathways for other major anionic surfactants are well-established. For Linear Alkylbenzene Sulfonates (LAS), aerobic degradation is a multi-step process initiated by microbial action. The typical pathway involves:
ω-Oxidation: The terminal methyl group of the alkyl chain is oxidized to a carboxylic acid.
β-Oxidation: The carboxylated alkyl chain is progressively shortened by the removal of two-carbon units. researchgate.net
Ring Cleavage: Once the alkyl chain is sufficiently shortened, the benzene (B151609) ring is hydroxylated and subsequently cleaved by dioxygenase enzymes.
Desulfonation and Final Metabolism: The sulfonate group is removed, and the remaining fragments are funneled into central metabolic pathways, ultimately leading to mineralization. researchgate.net
Studies using radiolabeled Sodium Dodecyl Sulfate (SDS), another anionic surfactant, have confirmed this process, showing that a significant portion of the carbon from the surfactant is released as ¹⁴CO₂ upon degradation, with the remainder being incorporated into the microbial cells. researchgate.net It is presumed that under aerobic conditions, this compound would undergo a similar fate, although its more complex structure, featuring a stable ether bond and two aromatic rings, may result in a slower degradation rate compared to simpler surfactants like LAS or SDS. researchgate.net The final end products of this complete biodegradation are CO₂, H₂O, and the resulting microbial biomass. researchgate.net
Anaerobic Degradation Studies
The biodegradation of sulfonated aromatic surfactants under anaerobic (oxygen-free) conditions is considerably slower and more challenging than aerobic degradation. wikipedia.org For a long time, compounds like LAS were considered resistant to biodegradation in anoxic environments such as sewage sludge and deep sediment layers. nih.govoup.comacs.org This recalcitrance is largely because the initial enzymatic attacks, particularly the oxygenase-catalyzed cleavage of the benzene ring, require molecular oxygen. researchgate.net
However, more recent studies have provided evidence that LAS can be biodegraded under specific anaerobic conditions, including methanogenic and sulfate-reducing environments. nih.govacs.orgacs.org The degradation pathway is distinct from the aerobic route. Instead of initial oxidation of the alkyl chain, the proposed mechanism involves a terminal or sub-terminal carboxylation of the alkyl chain through a process known as fumarate (B1241708) addition. acs.org This creates sulfophenyl carboxylic acids (SPCs) as major metabolites, which can then be further metabolized. acs.org Studies using up-flow anaerobic sludge blanket (UASB) reactors have demonstrated partial LAS degradation, with one study noting 37% biodegradation under thermophilic conditions and the formation of benzaldehyde (B42025) as a transformation product. nih.govoup.com
Specific anaerobic degradation studies on this compound or other alkyl diphenyl oxide disulfonates are scarce. Given the high stability of the diphenyl ether bond and the presence of two sulfonate groups, these compounds are expected to be highly persistent in anaerobic environments, likely more so than LAS. nih.gov
Kinetic Modeling of Biodegradation Processes
Kinetic modeling is a mathematical approach used to describe the rate at which a substance is biodegraded. These models are essential for predicting the persistence of chemicals in the environment and for designing effective wastewater treatment processes. For surfactants, the degradation rate can be influenced by numerous factors, including the surfactant's concentration, the microbial population density, temperature, and pH.
A general kinetic model for the biodegradation of surfactants has been proposed, which can be adapted to various conditions. nih.gov The model equation is: v = K₂S² + K₁S + K₀ Where:
v is the rate of substrate (surfactant) consumption.
S is the surfactant concentration.
K₂, K₁, and K₀ are kinetic constants.
Depending on the specific conditions, this general model can be simplified. For example, at low substrate concentrations, the process may follow first-order kinetics (where the rate is directly proportional to the surfactant concentration), while at higher concentrations, it might be better described by zero-order kinetics (where the rate is constant). nih.govkoreascience.kr
Studies on related anionic surfactants have employed various models. The biodegradation of Sodium Dodecyl Sulfate (SDS) in activated sludge has been successfully described using a Simultaneous Storage and Growth (SSAG) model, which accounts for the rapid uptake of the substrate by bacteria and its subsequent metabolism for growth. nih.gov For dye effluents containing complex aromatic structures, the biokinetics of Chemical Oxygen Demand (COD) removal by Pseudomonas stutzeri were found to be first-order with respect to both the microbial concentration and the initial COD. researchgate.net
| Surfactant/Substrate | Microorganism/System | Kinetic Model Type | Key Findings/Parameters | Reference |
|---|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) & Linear Alkylbenzene Sulfonate (LAS) | Seawater Microflora | General Second-Order Model (v = K₂S² + K₁S + K₀) | Model successfully predicted degradation at different temperatures (5°C and 20°C). | nih.gov |
| Sodium Dodecyl Sulfate (SDS) | Activated Sludge | Simultaneous Storage and Growth (SSAG) Model | Model was successfully calibrated using on-line respirometric and titrimetric data. | nih.gov |
| Dye House Effluent (COD) | Pseudomonas stutzeri | First-Order Kinetics | Specific degradation rate was 0.1417 L/g Dry Cell Mass/h. | researchgate.net |
| 4-Chlorophenol (B41353) | Pseudomonas sp. | Zero-Order Kinetics | Model fit well for 4-chlorophenol concentrations of 5, 10, and 50 mg/L. | koreascience.kr |
Role of Microbial Communities in Degradation
The biodegradation of surfactants is carried out by a diverse array of microorganisms, including bacteria and algae. nih.govslideshare.net The ability to break down these complex molecules is not limited to a single species; rather, it often involves a consortium of microbes where different species may carry out different steps of the degradation pathway.
Among bacteria, the genus Pseudomonas is consistently highlighted as a key player in the degradation of sulfonated aromatic compounds. neptjournal.com Various Pseudomonas species have been isolated that can utilize surfactants like LAS, branched dodecylbenzene (B1670861) sulfonates (B-DBS), and other hydrocarbons as their sole source of carbon and energy. researchgate.netneptjournal.comnih.govnih.govnih.gov For instance, Pseudomonas aeruginosa has demonstrated the ability to degrade 98% of LAS at a concentration of 150 µg/mL. neptjournal.com
Other bacterial genera also play a significant role. Enrichment cultures from sewage have yielded a variety of bacteria capable of degrading alkyl benzene sulfonates, including species of Acinetobacter, Alcaligenes, Achromobacter, Bacillus, and Arthrobacter. slideshare.netneptjournal.com The degradation process is initiated by enzymes, such as alkylsulfatases, which cleave the sulfate or sulfonate group from the molecule, making the hydrocarbon portion accessible for further metabolism. researchgate.net
| Microbial Genus | Surfactant/Compound Degraded | Key Findings | Reference |
|---|---|---|---|
| Pseudomonas | Linear Alkylbenzene Sulfonate (LAS), Branched-DBS, Crude Oil | Frequently isolated and highly efficient in degrading various surfactants and hydrocarbons. | researchgate.netneptjournal.comnih.govnih.govnih.gov |
| Chlorella vulgaris (Algae) | Dodecyl Benzene Sulfonate (DBS) | Degradation proceeds via chain-shorting, ring-opening, and degradation of small molecules. | nih.govrsc.org |
| Acinetobacter | Anionic Surfactants | Identified as a capable degrader of various anionic surfactants. | slideshare.net |
| Bacillus | Anionic Surfactants | Participates in the degradation of anionic surfactants in the environment. | neptjournal.com |
| Arthrobacter | Benzenesulfonates | Isolated from cultures utilizing benzenesulfonic acid as a sulfur source. | slideshare.net |
Environmental Monitoring and Concentration Levels
The concentration of surfactants in the environment varies widely depending on the location and level of wastewater treatment.
Wastewater Influent: Typical concentrations of anionic surfactants in raw municipal wastewater range from 1 to 20 mg/L. nih.govpjoes.com In some industrial effluents, particularly from textile or detergent manufacturing, concentrations can be much higher, sometimes reaching 300 mg/L. pjoes.com
Wastewater Effluent: Modern wastewater treatment plants (WWTPs) are highly effective at removing surfactants through a combination of biodegradation and sorption to sludge, with removal efficiencies often exceeding 99%. acs.org However, residual amounts can still be discharged into receiving waters.
Surface Waters: As a result of WWTP discharge and other sources, surfactants can be detected in rivers and lakes. A survey in Slovakia found that the number of surface water monitoring sites with surfactant levels above 1 mg/L increased significantly in 2020. nih.gov
Sewage Sludge: Due to their tendency to adsorb onto particulate matter, surfactants like LAS can accumulate in sewage sludge at high concentrations. wikipedia.org
The presence of surfactants in wastewater at concentrations as low as 0.25–0.34 mg/L has been shown to potentially facilitate the horizontal gene transfer of antibiotic resistance among bacteria, highlighting an indirect environmental concern. nih.gov
| Environmental Compartment | Reported Concentration Range | Notes | Reference |
|---|---|---|---|
| Municipal Wastewater (Influent) | 1 - 20 mg/L | Represents typical domestic sewage. | nih.govpjoes.com |
| Industrial Wastewater (Influent) | Up to 300 mg/L | Highly variable depending on the industry (e.g., detergents, textiles). | pjoes.com |
| Contaminated Surface Water | > 0.25 mg/L | A survey found 26.9% of sites exceeded this level. | nih.gov |
| WWTP Effluent (LAS) | < 0.05 mg/L | Reflects high removal efficiency in modern treatment plants. | acs.org |
| Sewage Sludge (LAS) | Several g/kg | Accumulation due to sorption and slow anaerobic degradation. | acs.org |
Structure Activity Relationships and Comparative Studies with Analogues
Influence of Alkyl Chain Length on Surfactant Properties and Efficacy
The length of the alkyl chain is a primary determinant of a surfactant's balance between hydrophobicity and hydrophilicity, profoundly affecting its performance. In the case of alkyl(sulfophenoxy)benzenesulfonic acids, the decyl (C10) chain represents a balance between these opposing characteristics.
The critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, is also heavily influenced by alkyl chain length. For linear alkylbenzene sulfonates (LAS), the CMC decreases as the alkyl chain length increases. industrialchemicals.gov.au This indicates that less surfactant is needed to achieve the maximum surface tension reduction. The choice of a decyl group is therefore a deliberate compromise to achieve effective surfactant properties across a range of conditions.
Table 1: Effect of Alkyl Chain Length on General Surfactant Properties
| Property | Shorter Alkyl Chain (e.g., < C10) | Decyl (C10) | Longer Alkyl Chain (e.g., > C12) |
|---|---|---|---|
| Water Solubility | Higher | Balanced | Lower |
| Hydrophobicity | Lower | Balanced | Higher mdpi.com |
| Critical Micelle Concentration (CMC) | Higher | Intermediate | Lower industrialchemicals.gov.au |
| Micelle Stability | Lower | Balanced | Higher |
| Surface Activity | Generally Lower | Effective | Generally Higher |
| Adsorption Capacity | Lower | Intermediate | Higher researchgate.net |
This table presents generalized trends observed across various anionic surfactants.
Impact of Sulfonate Group Position and Number
During its synthesis, the sulfonation process introduces these acidic groups onto the aromatic rings. The reaction typically occurs via electrophilic substitution, placing the sulfonic acid groups at the para and ortho positions relative to the ether linkage connecting the two benzene (B151609) rings. This specific arrangement influences the molecule's spatial configuration and its interaction with water, contributing to its high solubility and stability, particularly in its salt forms. The dual sulfonate groups provide strong anionic character, making it an effective emulsifier and dispersing agent. nih.gov
Effects of Counterions on Solubility, Stability, and Performance (e.g., Sodium vs. Ammonium (B1175870) vs. Calcium Salts)
The properties of Decyl(sulfophenoxy)benzenesulfonic acid are significantly modified by the counterion (cation) used to form a salt. The choice of counterion affects solubility, stability in hard water, and performance in different formulations. researchgate.net
Sodium (Na⁺) Salts : The disodium (B8443419) salt of this compound is common and is noted for enhancing the compound's solubility in water. Sodium is a small, highly dissociating ion that contributes to the surfactant's effectiveness in a wide range of general-purpose applications. quora.com
Ammonium (NH₄⁺) Salts : Ammonium salts of similar surfactants, like ammonium dodecylbenzenesulfonate, are known to enhance solubility, particularly in acidic formulations. This property is valuable for specialized cleaning products or agricultural formulations that operate at a lower pH.
Calcium (Ca²⁺) Salts : Divalent cations like calcium have a different impact. A key advantage of calcium dodecylbenzenesulfonate, for example, is its improved stability in hard water, which contains high concentrations of calcium and magnesium ions. While many anionic surfactants precipitate and lose effectiveness in hard water, calcium salts can remain soluble and functional, making them suitable for applications like pesticide emulsifiers.
The properties of the salt are highly dependent on the nature of the counterion. nih.gov The interaction between the counterion and the sulfonate groups can influence the lattice energy of the solid surfactant and the hydration of the molecule in solution, thereby controlling its solubility and performance characteristics. nih.gov
Table 2: Influence of Counterions on Alkylbenzene Sulfonate Properties
| Counterion | Key Property Influence | Common Application Example |
|---|---|---|
| Sodium (Na⁺) | Enhances general water solubility. | General detergents and emulsifiers. nih.gov |
| Ammonium (NH₄⁺) | Improves solubility in acidic formulations. | Specialized acidic cleaners. |
| Calcium (Ca²⁺) | Increases stability and performance in hard water. | Pesticide emulsifiers, formulations for hard water conditions. |
Comparative Analysis with Related Anionic Surfactants (e.g., Linear Alkylbenzene Sulfonates, Dodecyl Sulfate)
This compound belongs to the broader class of anionic surfactants, and its performance can be understood by comparing it to more conventional surfactants like Linear Alkylbenzene Sulfonates (LAS) and Sodium Dodecyl Sulfate (B86663) (SDS).
Linear Alkylbenzene Sulfonates (LAS) : LAS, such as sodium dodecylbenzene (B1670861) sulfonate, are the most widely produced anionic surfactants. wikipedia.org Structurally, a typical LAS consists of a linear alkyl chain (commonly C10 to C14) attached to a benzene ring with a single sulfonate group. industrialchemicals.gov.auwikipedia.org In contrast, this compound features a decyl chain, but its hydrophilic head is significantly larger and more complex, comprising two phenyl rings linked by an ether bond and bearing two sulfonate groups. nih.gov This structural difference, particularly the ether linkage and dual sulfonate groups, generally imparts greater chemical and thermal stability. While the cleaning power of LAS is high, its performance can be affected by hard water. wikipedia.org
Sodium Dodecyl Sulfate (SDS) : SDS is an alkyl sulfate, lacking the benzene ring present in alkylbenzene sulfonates. It consists of a C12 alkyl chain attached to a sulfate group. SDS is a strong surfactant known for its excellent foaming and detergency. However, the ester linkage in alkyl sulfates is more susceptible to hydrolysis, especially under acidic or alkaline conditions, compared to the stable carbon-phenyl and ether bonds in this compound.
The biodegradability of these surfactants is also a key point of comparison. LAS is known to biodegrade rapidly under aerobic conditions. wikipedia.org The complex, dual-ring structure of this compound may influence its environmental degradation pathway compared to the simpler single-ring structure of LAS.
Table 3: Comparative Overview of Anionic Surfactants
| Feature | This compound | Linear Alkylbenzene Sulfonate (LAS) | Sodium Dodecyl Sulfate (SDS) |
|---|---|---|---|
| Hydrophilic Group | Sulfonated diphenyl ether | Sulfonated phenyl | Sulfate |
| Hydrophobic Group | Decyl chain | Linear alkyl chain (C10-C14) | Dodecyl chain |
| Number of Sulfonate/Sulfate Groups | Two | One | One |
| Key Structural Feature | Ether linkage between two aromatic rings. nih.gov | Linear alkyl chain on a benzene ring. wikipedia.org | Alkyl chain directly bonded to a sulfate group. |
| Hard Water Tolerance | Generally good, especially with appropriate counterions. | Moderate, can be improved with builders. wikipedia.org | Moderate, can form insoluble salts. |
| Chemical Stability | High (stable C-C, C-O, and C-S bonds). | High (stable C-C and C-S bonds). | Lower (ester linkage susceptible to hydrolysis). |
Design Principles for Tailored Surfactant Functionality
The design of surfactants like this compound for specific applications is guided by the structure-activity relationships discussed. By strategically modifying the molecule's key components, its functionality can be tailored to meet desired performance criteria.
Modulating Hydrophobicity : The primary tool for controlling the hydrophobic-lipophilic balance (HLB) is the length of the alkyl chain. Increasing the chain length from C10 to C12 or C14 would enhance its affinity for oily phases, making it a more effective emulsifier for certain systems, though at the cost of water solubility. researchgate.net
Enhancing Hydrophilicity and Solubility : The dual-sulfonate structure is a key design feature for high hydrophilicity. While this compound already has two sulfonate groups, the choice of a highly soluble counterion, such as sodium or ammonium, is a critical principle for applications requiring high water solubility. nih.gov
Improving Hard Water Stability : For applications in environments with high mineral content, the design principle involves selecting a counterion that does not readily precipitate with divalent cations. Using a calcium salt of the acid is a direct strategy to ensure the surfactant remains effective in hard water.
Targeting Specific Interfacial Properties : The rigid, bulky head group consisting of the diphenyl ether moiety provides unique interfacial properties compared to the more flexible head of LAS. This structure can be leveraged to create stable films at interfaces, a desirable trait in emulsion polymerization and for creating stable microemulsions. The specific positioning of the sulfonate groups (ortho, para) also influences the packing of surfactant molecules at an interface, which can be a subtle but important design consideration.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Improved Sustainability
Traditional synthesis of alkylaryl sulfonates often involves multi-step processes that can include the use of strong acids and generate significant waste. The future of chemical manufacturing for compounds like Decyl(sulfophenoxy)benzenesulfonic acid lies in the adoption of green chemistry principles to create more environmentally friendly and economically viable synthetic routes. researchgate.net
Current research is exploring alternative, more sustainable pathways. One promising approach involves the use of fatty alcohols and concentrated sulfuric acid as a catalyst for the alkylation reaction, followed by sulfonation with fuming sulfuric acid. nih.gov This method aims to simplify the separation and purification steps. Further advancements are anticipated through the exploration of:
Enzymatic Catalysis: The use of enzymes, such as lipases, as catalysts in the alkylation step could offer a milder and more selective alternative to traditional acid catalysts.
Solvent-Free or Green Solvent Reactions: Minimizing or replacing hazardous organic solvents with greener alternatives like ionic liquids or supercritical fluids is a key goal in sustainable chemistry. researchgate.net Research into solvent-free reaction conditions or the use of water as a solvent is a significant area of future investigation.
Continuous Flow Chemistry: Shifting from batch processing to continuous flow reactors can lead to improved efficiency, better process control, and reduced waste generation. researchgate.net This technique offers a promising avenue for the large-scale, sustainable production of this compound.
These green synthetic strategies are expected to not only reduce the environmental footprint of production but also potentially lower manufacturing costs.
Exploration of Advanced Analytical Techniques for Trace Analysis
The detection and quantification of this compound in various matrices, from industrial formulations to environmental samples, is crucial for quality control and environmental monitoring. While standard methods exist, future research is focused on developing more sensitive and efficient analytical techniques for trace analysis.
For routine quantification in aqueous solutions, ion-pair chromatography coupled with UV detection is a standard method. However, for detecting minute quantities, more advanced techniques are necessary. aljest.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode currently provides high sensitivity for trace analysis. aljest.net
Emerging analytical frontiers for this and similar anionic surfactants include:
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique offers high separation efficiency and requires minimal sample volume. researchgate.netaljest.nettandfonline.compku.edu.cnacs.org Overcoming the signal suppression effects that can be caused by anionic surfactants in ESI-MS is a key area of ongoing research to enhance the applicability of CE-MS for the analysis of this compound. aljest.nettandfonline.compku.edu.cnacs.org
Hyphenated Chromatographic Techniques: The coupling of different chromatographic methods, such as two-dimensional liquid chromatography (2D-LC), can provide enhanced resolution and selectivity for analyzing complex samples containing the target compound and its isomers or degradation products.
The development of these advanced analytical methods will enable more precise monitoring of the compound's environmental fate and facilitate its use in applications requiring stringent purity controls.
Integration of Computational and Experimental Approaches for Mechanism Elucidation
Understanding the behavior of this compound at a molecular level is key to optimizing its performance in various applications. The integration of computational modeling with experimental studies offers a powerful approach to elucidate its mechanisms of action.
Computational methods that are being increasingly applied to surfactants include:
| Computational Technique | Application in Surfactant Research |
| Molecular Dynamics (MD) Simulations | Simulating the self-assembly of surfactant molecules into micelles, their interaction with interfaces (e.g., oil-water), and their influence on the structure of surrounding water molecules. pku.edu.cn |
| Density Functional Theory (DFT) Calculations | Investigating the electronic structure, reactivity, and interaction energies of surfactant molecules with other chemical species, such as cations or solid surfaces. researchgate.netaljest.nettandfonline.compku.edu.cnacs.org |
| Quantitative Structure-Activity Relationship (QSAR) Models | Predicting the properties of surfactants, such as their biodegradability or toxicity, based on their molecular structure. nih.govresearchgate.netresearchgate.netgoogle.com |
By combining the insights from these computational models with experimental data from techniques like surface tension measurements and spectroscopic analysis, researchers can gain a deeper understanding of how the molecular architecture of this compound dictates its functionality. This integrated approach is crucial for designing next-generation surfactants with tailored properties.
Bioremediation and Environmental Engineering Applications
The environmental fate of surfactants is a significant consideration. While some linear alkylbenzene sulfonates are known to be biodegradable, the presence of the sulfophenoxy group in this compound may affect its rate of degradation. aljest.net Future research in this area will likely focus on developing effective bioremediation strategies.
Potential bioremediation and environmental engineering applications include:
Microbial Degradation: Isolating and characterizing microbial consortia capable of degrading this compound and other alkylphenol sulfonates is a key research goal. nih.govresearchgate.net Studies on related compounds have identified bacterial strains, such as Aeromonas caviae and Pseudomonas alcaliphila, that can degrade linear alkylbenzene sulfonates. nih.gov Future work will likely involve identifying the specific enzymatic pathways responsible for the breakdown of the diphenyl oxide structure. researchgate.netresearchgate.net
Phytoremediation: The use of plants to remove or degrade pollutants from soil and water is a promising green technology. nih.gov Research into the potential of specific plant species to uptake and metabolize this compound could lead to effective in-situ remediation strategies for contaminated sites. nih.govepa.gov
Understanding the biodegradability and developing remediation techniques for this compound are essential for ensuring its environmental compatibility.
Expanding Applications in Specialized Chemical and Biological Systems
The unique properties of this compound make it a candidate for a range of specialized applications beyond its traditional use as a surfactant in cleaning products and industrial processes. aljest.netgoogle.com Emerging areas of application include:
Drug Delivery Systems: The ability of this surfactant to form micelles and microemulsions makes it a potential vehicle for the delivery of poorly water-soluble drugs. aljest.netgoogle.com Its interaction with biological membranes is a key factor in this application, and research is ongoing to optimize formulations for biocompatibility. aljest.netgoogle.com
Nematicidal Formulations: Patents have disclosed the use of this compound as a component in nematicidal compositions for controlling plant-parasitic nematodes. pku.edu.cngoogle.com Its role may be to enhance the dispersion and bioavailability of the active nematicidal agents.
Advanced Ink Formulations: This compound has been included in pigmented inkjet ink formulations as a dispersant to prevent the agglomeration of pigment particles. google.com This application leverages its ability to stabilize colloidal systems.
Modulation of TRPM8 Receptors: Intriguingly, this compound has been listed as an ingredient in compositions designed to modulate the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is responsible for the sensation of cold. google.comgoogle.comgoogle.comacs.orgjustia.comgoogleapis.comgoogleapis.com This suggests potential applications in personal care products and therapeutics. google.comacs.orgjustia.comgoogleapis.com
Nanoparticle Synthesis: As a surfactant, it can act as a stabilizing agent in the synthesis of nanoparticles, controlling their size and preventing aggregation. aljest.net
The exploration of these and other novel applications will continue to drive research into the fundamental properties and potential uses of this compound.
Q & A
Q. How do regulatory classifications (e.g., REACH) impact research on this compound?
- Compliance :
- EU restrictions : Monitor inclusion in Annex XVII (e.g., CAS 28519-02-0 listed as “unclassified” but restricted to 0.1% in adhesives).
- Documentation : Maintain SDS records aligning with GB9685-2008 standards for food-contact materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
